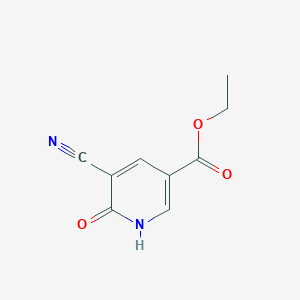
Ethanone, 1-(3-nitro-4-propoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(3-nitro-4-propoxyphenyl)- is a chemical compound with the molecular formula C11H13NO4. It is characterized by the presence of a nitro group and a propoxy group attached to a phenyl ring, which is further connected to an ethanone moiety. This compound is known for its yellow crystalline appearance and solubility in organic solvents such as ethanol and methanol.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(3-nitro-4-propoxyphenyl)- typically involves the nitration of a suitable precursor followed by the introduction of the propoxy group. One common method includes the nitration of 4-propoxyacetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product .
Types of Reactions:
Oxidation: Ethanone, 1-(3-nitro-4-propoxyphenyl)- can undergo oxidation reactions, particularly at the ethanone moiety, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed:
Oxidation: Formation of 3-nitro-4-propoxybenzoic acid.
Reduction: Formation of 1-(3-amino-4-propoxyphenyl)ethanone.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Ethanone, 1-(3-nitro-4-propoxyphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethanone, 1-(3-nitro-4-propoxyphenyl)- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The propoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
類似化合物との比較
- Ethanone, 1-(4-ethylphenyl)-
- Ethanone, 1-(3-nitrophenyl)-
- Ethanone, 1-(4-propoxyphenyl)-
Comparison: Ethanone, 1-(3-nitro-4-propoxyphenyl)- is unique due to the presence of both the nitro and propoxy groups on the phenyl ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the nitro group enhances its reactivity towards reduction reactions, while the propoxy group increases its solubility in organic solvents .
特性
IUPAC Name |
1-(3-nitro-4-propoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-6-16-11-5-4-9(8(2)13)7-10(11)12(14)15/h4-5,7H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEMPZVBRCDQBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50486774 |
Source


|
| Record name | Ethanone, 1-(3-nitro-4-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50486774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54375-49-4 |
Source


|
| Record name | Ethanone, 1-(3-nitro-4-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50486774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)






